N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide
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Overview
Description
N~1~-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions One common method includes the reaction of 4-hydroxy-2-quinazolinone with benzyl bromide in the presence of a base such as potassium carbonateThe final step involves the acetylation of the resulting intermediate with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinazolinyl ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinazolinyl compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinazolinone: A precursor in the synthesis of N1-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE.
Benzyl bromide: Used in the initial step of the synthesis.
Uniqueness
N~1~-BENZYL-2-[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-17-19-14-9-5-4-8-13(14)16(22)20-17/h1-9H,10-11H2,(H,18,21)(H,19,20,22) |
InChI Key |
CHMIQKBMAHSAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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